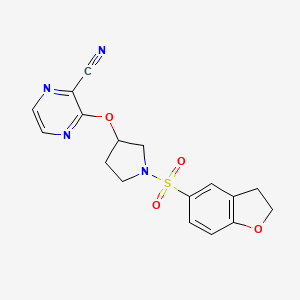
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a useful research compound. Its molecular formula is C17H16N4O4S and its molecular weight is 372.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mécanisme D'action
Target of Action
The primary targets of the compound 3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile are currently unknown
Mode of Action
It is believed that the compound may interact with its targets through a radical process involving an intramolecular addition of a double bond to afford an alkyl radical intermediate .
Biochemical Pathways
The compound is thought to be involved in a radical process that includes an intramolecular 5-exo-cyclization and insertion of sulfur dioxide .
Activité Biologique
3-((1-((2,3-Dihydrobenzofuran-5-yl)sulfonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure
The compound consists of several functional groups:
- Dihydrobenzofuran moiety : Implicated in various biological activities.
- Sulfonyl group : Known for enhancing solubility and bioavailability.
- Pyrazine ring : Often associated with neuroprotective and anti-inflammatory effects.
- Pyrrolidine structure : Contributes to the compound's pharmacological properties.
Biological Activities
The biological activities of this compound are summarized below:
Antioxidant Activity
Research indicates that compounds containing dihydrobenzofuran structures exhibit significant antioxidant properties. For instance, studies have shown that derivatives can scavenge free radicals effectively, thereby protecting cells from oxidative stress .
Neuroprotective Effects
The pyrazine component has been linked to neuroprotective effects. In vitro studies demonstrate its ability to inhibit apoptosis in neuronal cell lines by modulating mitochondrial pathways, specifically by regulating Bcl-2/Bax ratios and inhibiting caspases . This suggests potential applications in neurodegenerative diseases.
Anti-inflammatory Properties
Compounds similar to this one have shown promise in reducing inflammation. For example, certain derivatives were found to inhibit nitric oxide production in macrophages, indicating a potential mechanism for anti-inflammatory action .
The proposed mechanisms through which this compound exerts its biological effects include:
- Enzyme Inhibition : The sulfonyl group may interact with active sites on enzymes, altering their activity.
- Receptor Modulation : The compound may bind to specific receptors involved in inflammation and apoptosis.
- Cell Signaling Pathway Interference : It may interfere with signaling pathways related to oxidative stress and inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds with similar structures:
| Compound | Activity | IC50/EC50 Value | Reference |
|---|---|---|---|
| Pyrazine Derivative 1 | Neuroprotection | 5.44 μM | |
| Pyrazine Derivative 2 | Anti-inflammatory | EC50 = 0.054 μM | |
| Dihydrobenzofuran-based Compound | Antioxidant | EC50 = 0.0249 μM |
These findings illustrate the promising nature of compounds featuring the dihydrobenzofuran and pyrazine moieties in therapeutic applications.
Propriétés
IUPAC Name |
3-[1-(2,3-dihydro-1-benzofuran-5-ylsulfonyl)pyrrolidin-3-yl]oxypyrazine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O4S/c18-10-15-17(20-6-5-19-15)25-13-3-7-21(11-13)26(22,23)14-1-2-16-12(9-14)4-8-24-16/h1-2,5-6,9,13H,3-4,7-8,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFWNKPRDKRAULZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CN=C2C#N)S(=O)(=O)C3=CC4=C(C=C3)OCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














